1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione

Description

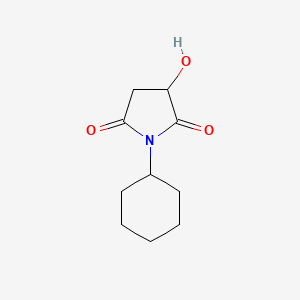

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a cyclohexyl substituent at the N1 position and a hydroxyl group at the C3 position. Pyrrolidine-2,5-diones, or DKPs, are cyclic dipeptides known for diverse bioactivities, including antiviral, anti-inflammatory, and receptor-modulating properties .

Properties

IUPAC Name |

1-cyclohexyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-8-6-9(13)11(10(8)14)7-4-2-1-3-5-7/h7-8,12H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVVIMIYSWZECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form a dihydroxy derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bacterial infections and inflammatory diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclohexyl vs. Isobutyl/Alkyl Substituents

- 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione : The bulky cyclohexyl group may reduce rotational freedom, stabilizing interactions with hydrophobic binding pockets. This substitution is analogous to DMCHC (1,7-bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione), where cyclohexyl substitution improved metabolic stability compared to curcumin analogs .

- (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : The isobutyl group contributes to antiviral activity (IC₅₀ = 28.9 ± 2.2 μM against H1N1), suggesting smaller alkyl chains retain potency but may reduce stability .

Hydroxyl vs. Methoxy/Aryl Substituents

- This compound : The C3 hydroxyl group may enhance solubility and target binding via hydrogen bonding, similar to (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (Compound 3), which showed moderate antiviral activity (IC₅₀ = 41.5 ± 4.5 μM) .

- Ortho-OCH₃ Derivatives : Methoxy groups in pyrrolidine-2,5-diones (e.g., 5-HT1A ligands) exhibit strong receptor affinity, but hydroxyl groups may offer better pharmacokinetic profiles due to reduced metabolic oxidation .

Pharmacokinetic Considerations

- Oral Bioavailability : Curcumin analogs suffer from poor bioavailability due to rapid metabolism, but cyclohexyl and hydroxyl modifications may mitigate this, as observed in DMCHC .

Biological Activity

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione, with the molecular formula C10H15NO3, has garnered attention in scientific research for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The compound is synthesized through the reaction of cyclohexylamine with maleic anhydride under controlled conditions. This reaction typically involves the formation of an intermediate that cyclizes to yield the desired product. The molecular weight of this compound is approximately 197.23 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , potentially disrupting bacterial cell membranes or inhibiting key metabolic enzymes in bacteria. This activity positions it as a candidate for further exploration in the development of antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . Its mechanism may involve modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.

The biological activity of this compound is thought to involve interactions with various molecular targets. For instance, its antimicrobial action may be attributed to its ability to disrupt bacterial cell membranes or inhibit critical enzymes necessary for bacterial survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| 1-Cyclohexyl-3-hydroxy-2,5-pyrrolidinedione | Structure | Different substitution pattern | Varies |

| Cyclohexylpyrrolidine-2,5-dione | Structure | Lacks hydroxyl group | Reduced reactivity |

| Hydroxypyrrolidine-2,5-dione derivatives | Structure | Various substituents | Unique properties |

The distinct substitution pattern of this compound imparts unique chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in therapeutic applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The IC50 values indicated strong potency compared to standard antibiotics .

- Neuroprotective Effects : Another investigation suggested that certain derivatives could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disease treatments .

- Inflammatory Response Modulation : Research has shown that this compound can modulate inflammatory cytokine production in vitro, suggesting a role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione to minimize trial-and-error approaches?

- Methodological Answer: Utilize quantum chemical calculations and reaction path search methods to predict reaction intermediates and transition states. Integrate computational outputs (e.g., Gibbs free energy profiles) with experimental validation using high-throughput screening. For example, ICReDD’s feedback loop combines computational predictions with experimental data to narrow optimal conditions (e.g., solvent selection, temperature ranges) . Statistical Design of Experiments (DoE) can further reduce variability by identifying critical parameters (e.g., cyclohexyl group addition timing, hydroxylation efficiency) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer:

- Single-crystal X-ray diffraction resolves bond angles and dihedral angles (e.g., cyclohexyl-pyrrolidine ring interactions) with precision (mean C–C bond deviation <0.004 Å) .

- NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms regioselectivity of hydroxylation and cyclohexyl substitution.

- FT-IR validates hydrogen bonding via O–H stretching frequencies.

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Use accelerated stability testing with orthogonal analytical methods:

- HPLC monitors degradation products under acidic/alkaline hydrolysis.

- Thermogravimetric analysis (TGA) assesses thermal decomposition thresholds.

- Dynamic vapor sorption (DVS) quantifies hygroscopicity. Apply CRDC classification RDF2050103 (chemical engineering design) to standardize protocols .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in the reactivity of this compound?

- Methodological Answer: Discrepancies often arise from solvent effects or incomplete transition state modeling. Solutions include:

- Implicit/Explicit Solvent Models: Compare DFT calculations (e.g., COSMO-RS) with experimental solvatochromic data.

- Multivariate Analysis: Apply principal component analysis (PCA) to correlate computational descriptors (e.g., Fukui indices) with observed reaction yields .

- Machine Learning: Train models on hybrid datasets (experimental kinetics + computed activation barriers) to refine predictive accuracy .

Q. How can structure-activity relationship (SAR) studies be conducted to explore the biological relevance of this compound derivatives?

- Methodological Answer:

- Scaffold Modification: Synthesize analogs (e.g., 3-hydroxyl → 3-aminomethyl) and test antimicrobial/anticancer activity via in vitro assays (MIC/IC₅₀) .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinase inhibitors).

- Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes and plasma protein binding assays.

Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer:

- Membrane Chromatography: Utilize CRDC subclass RDF2050104 (membrane separation) for scalable purification of polar intermediates .

- Countercurrent Chromatography (CCC): Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) based on partition coefficients.

- Simulated Moving Bed (SMB): Apply for continuous separation with >95% purity.

Tables for Key Data

Table 1: Computational vs. Experimental Reactivity Data for this compound

Table 2: Key Crystallographic Parameters (X-ray Diffraction)

| Bond Angle (°) | Dihedral Angle (°) | R Factor |

|---|---|---|

| C–N–C: 118.2 | Cyclohexyl-Pyrrolidine: 64.58 | 0.033 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.